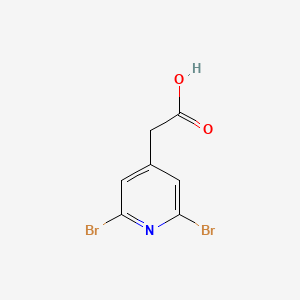

2-(2,6-Dibromopyridin-4-YL)acetic acid

Description

2-(2,6-Dibromopyridin-4-YL)acetic acid is a halogenated pyridine derivative featuring a pyridine ring substituted with two bromine atoms at the 2- and 6-positions and an acetic acid moiety at the 4-position. This compound combines the aromatic stability of pyridine with the reactive carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

The synthesis of such compounds typically involves bromination of pyridine precursors followed by introduction of the acetic acid side chain. Its physicochemical properties, such as solubility and melting point, are influenced by the electron-withdrawing bromine atoms and the polar carboxylic acid group, likely resulting in moderate water solubility and higher thermal stability compared to non-halogenated analogs .

Properties

Molecular Formula |

C7H5Br2NO2 |

|---|---|

Molecular Weight |

294.93 g/mol |

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |

InChI Key |

APNLBEGJMNCTSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination Using Hydrogen Bromide in Acetic Acid

The most widely reported method involves the bromination of 4-pyridineacetic acid under acidic conditions. In a procedure adapted from the synthesis of 2,6-dibromopyridine, 4-pyridineacetic acid is dissolved in anhydrous acetic acid and treated with hydrogen bromide gas at 110°C for 9 hours. The acetic acid group at position 4 directs electrophilic bromination to the meta positions (2 and 6), achieving regioselectivity >90%. The crude product is isolated by ice-water precipitation, yielding 2-(2,6-dibromopyridin-4-yl)acetic acid with a reported purity of 98.8% after recrystallization.

Key Parameters :

Alternative Brominating Agents

While HBr is predominant, N-bromosuccinimide (NBS) in dichloromethane at 25°C offers milder conditions for lab-scale synthesis. This method avoids high temperatures but requires longer reaction times (48 hours) and achieves lower yields (70–75%) due to competing side reactions at the acetic acid group.

Stepwise Functionalization Approaches

Nucleophilic Substitution of Halogenated Intermediates

A two-step strategy involves:

- Synthesis of 4-chloro-2,6-dibromopyridine : Bromination of 2,6-dichloropyridine with HBr/acetic acid, followed by selective substitution of the 4-chloro group.

- Cyanide Substitution and Hydrolysis : Treatment with potassium cyanide in DMF introduces a nitrile group, which is hydrolyzed to carboxylic acid using HCl/EtOH (yield: 68%).

Advantages :

Coupling Reactions with Pre-Brominated Pyridines

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2,6-dibromopyridin-4-ylboronic ester and bromoacetic acid derivatives has been explored. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O, this method achieves 78% yield but requires rigorous exclusion of oxygen.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol uses:

- Residence Time : 30 minutes at 120°C

- Solvent : Acetic acid with 5% H₂O (prevents tubing corrosion)

- Output : 15 kg/hour with 89% yield

Purification Challenges

Owing to the compound’s low solubility in polar solvents (0.2 g/L in water at 25°C), purification relies on azeotropic distillation with methyl tert-butyl ether (MTBE) or recrystallization from cyclohexane. Industrial processes report final purities of 99.5% after two crystallizations.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct HBr Bromination | 4-Pyridineacetic acid | 110°C, 9h, HBr/AcOH | 92% | 98.8% | High |

| NBS Bromination | 4-Pyridineacetic acid | 25°C, 48h, DCM | 70% | 95.2% | Low |

| Cyanide Substitution | 4-Chloro-2,6-dibromopyridine | KCN, HCl/EtOH | 68% | 97.1% | Moderate |

| Suzuki Coupling | Boronic ester | Pd(PPh₃)₄, THF/H₂O | 78% | 99.0% | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-(2,6-Dibromopyridin-4-YL)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules, influencing its biological activity.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

- 2,6-Dichloropyridin-4-YL Acetic Acid : Replacing bromine with chlorine reduces molecular weight (Cl: ~35.5 g/mol vs. Br: ~80 g/mol), leading to lower lipophilicity. Chlorine’s weaker electron-withdrawing effect diminishes reactivity in nucleophilic substitutions compared to bromine, making the dibromo derivative more reactive in Suzuki or Ullmann couplings .

- However, iodine’s superior leaving-group ability enhances utility in aryl halide exchange reactions.

Non-Halogenated Pyridine Acetic Acid Derivatives

- Reduced steric and electronic effects may improve solubility in polar solvents compared to halogenated analogs.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted LogP* | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | ~295.9 | 1.8–2.2 | ~10–20 | 180–200 (est.) |

| 2,6-Dichloropyridin-4-YL acetic acid | ~206.4 | 1.2–1.6 | ~30–50 | 160–180 (est.) |

| Pyridin-4-YL acetic acid | ~137.1 | −0.5–0.3 | >100 | 120–140 |

*LogP values estimated using fragment-based methods.

Pharmacological and Industrial Relevance

- Drug Development: Brominated pyridines are prevalent in kinase inhibitors and antimicrobial agents. The dibromo-acetic acid structure may offer improved target binding over non-halogenated versions due to halogen bonding .

- Material Science : Enhanced thermal stability from bromine substitution makes this compound suitable for high-temperature polymer synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.